Electrochemical Homocoupling Yield Superiority Over 2,6-Dichloropyridine
In nickel-catalyzed electroreductive homocoupling reactions conducted in an undivided cell with sacrificial anode, 2,6-dibromopyridine affords 2,6-dibromo-2,2′-bipyridine in 56% isolated yield, while the corresponding 2,6-dichloropyridine yields only 46% under identical controlled reaction time conditions [1]. This 10 percentage-point yield advantage demonstrates the superior leaving group ability of bromine over chlorine in electrochemical cross-coupling manifolds.
| Evidence Dimension | Electrochemical homocoupling isolated yield |
|---|---|
| Target Compound Data | 56% yield (2,6-dibromo-2,2′-bipyridine) |
| Comparator Or Baseline | 2,6-Dichloropyridine: 46% yield (2,6-dichloro-2,2′-bipyridine) |
| Quantified Difference | 10 percentage points higher yield (22% relative improvement) |
| Conditions | Ni-catalyzed electroreductive homocoupling in undivided cell with sacrificial anode; controlled reaction time to minimize over-reduction |
Why This Matters
For laboratories synthesizing bipyridine ligands for coordination chemistry or materials science, 2,6-dibromopyridine provides quantitatively higher yields in electrosynthetic routes compared to the chloride analog, reducing material costs and purification burden.
- [1] de França, K. W. R., Navarro, M., Léonel, E., Durandetti, M., & Nédélec, J.-Y. (2012). Electrochemical coupling of mono and dihalopyridines catalyzed by nickel complex in undivided cell. Tetrahedron, 68(10), 2383-2390. View Source
